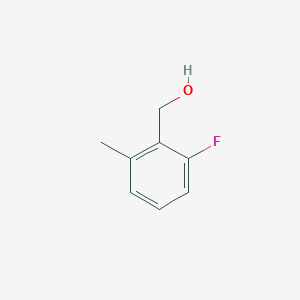

(2-Fluoro-6-methylphenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluoro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNVHMPHEKQVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 Methylphenyl Methanol and Its Analogs

Established Synthetic Routes to (2-Fluoro-6-methylphenyl)methanol

Several well-established methods in organic synthesis are applicable for the preparation of this compound. These routes offer reliability and are often the primary choice for laboratory and industrial-scale production.

While direct reductive amination is a pathway to amines, brominated aromatic compounds serve as versatile precursors for the synthesis of benzyl (B1604629) alcohols like this compound through an organometallic route. This multi-step approach typically involves the formation of a Grignard reagent followed by its reaction with an electrophile.

The general sequence commences with a brominated precursor, such as 1-bromo-2-fluoro-6-methylbenzene. This intermediate can be reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent, 2-fluoro-6-methylphenylmagnesium bromide. This organometallic species is a potent nucleophile.

Subsequent reaction of the Grignard reagent with a suitable electrophile, such as anhydrous formaldehyde (in the form of paraformaldehyde), leads to the formation of the desired primary alcohol after an acidic workup. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the formaldehyde, forming a new carbon-carbon bond. The subsequent hydrolysis step protonates the resulting alkoxide to yield this compound.

Reaction Scheme:

Grignard Reagent Formation: Br-C₆H₃(F)(CH₃) + Mg → BrMg-C₆H₃(F)(CH₃)

Reaction with Formaldehyde and Workup: BrMg-C₆H₃(F)(CH₃) + CH₂O → HOCH₂-C₆H₃(F)(CH₃)

This method is a cornerstone of organic synthesis for creating primary alcohols from aryl halides.

Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for oxidation and reduction reactions. The synthesis of this compound can be envisioned through the electrochemical reduction of its corresponding aldehyde, 2-fluoro-6-methylbenzaldehyde.

In this process, an electric current is passed through a solution containing the aldehyde substrate and an electrolyte. The aldehyde is reduced at the cathode, gaining electrons and protons (from a protic solvent or supporting electrolyte) to form the primary alcohol. This method avoids the use of chemical reducing agents, which can simplify purification and reduce chemical waste. Recent advancements in electrocatalysis have demonstrated the efficient and selective conversion of benzyl alcohols to benzaldehydes, and the reverse reaction is a key application of electrosynthesis. mdpi.comnih.govazom.com The selectivity of the reaction can be tuned by controlling the electrode material, applied potential, and reaction medium.

While specific protocols for the electrochemical synthesis of this compound are not extensively detailed in the literature, the general principles are well-established for a wide range of substituted benzaldehydes.

One of the most common and reliable methods for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehydes using borohydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts aldehydes and ketones to their corresponding alcohols.

The synthesis of this compound via this route starts with 2-fluoro-6-methylbenzaldehyde. The reduction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature. The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the final alcohol product. The reaction is generally high-yielding and tolerates a wide variety of functional groups. scielo.org.mxyoutube.com

Other borohydride reagents, such as zinc borohydride (Zn(BH₄)₂), can also be employed and may offer different selectivity or reactivity profiles. scielo.org.mx For instance, zinc borohydride is known for its use in regioselective 1,2-reductions of conjugated enones. scielo.org.mx

Representative Reductions of Aromatic Aldehydes using Borohydride Reagents

| Starting Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | NaBH₄ | Methanol | 25 | >95 |

| 4-Chlorobenzaldehyde | NaBH₄ | Ethanol | 25 | ~98 |

| 4-Methoxybenzaldehyde | NaBH₄ | Ethanol | 25 | >95 |

| 2-Nitrobenzaldehyde | NaBH₄ | Isopropanol | 25 | ~90 |

| Cinnamaldehyde | Zn(BH₄)₂/Charcoal | THF | 25 | >95 |

As detailed in section 2.1.1, organometallic reagents are pivotal in the synthesis of this compound, particularly through the use of Grignard reagents. The reaction of 2-fluoro-6-methylphenylmagnesium bromide with formaldehyde is a classic and effective method for the formation of the desired primary alcohol. youtube.comdoubtnut.comyoutube.com

The versatility of organometallic reagents allows for various synthetic designs. For instance, if 2-fluoro-6-methylbenzaldehyde is readily available, it could be reacted with a simple organometallic reagent like methylmagnesium bromide to produce a secondary alcohol, 1-(2-fluoro-6-methylphenyl)ethanol. However, for the synthesis of the primary alcohol, this compound, the reaction must involve the formation of the aryl-formaldehyde C-C bond.

The successful formation of the Grignard reagent is crucial and can sometimes be initiated by the addition of a small crystal of iodine. The commercial availability of related Grignard reagents, such as 4-fluoro-2-methylphenylmagnesium bromide, underscores the feasibility of this approach. sigmaaldrich.comchemicalbook.com

The reaction of phenacyl halides with thioamides or thioureas is primarily known as the Hantzsch thiazole synthesis and related reactions, which lead to the formation of thiazole rings rather than benzyl alcohols. Therefore, this specific protocol is not a standard or direct method for the synthesis of this compound.

A more relevant and widely used alternative protocol for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acids or their ester derivatives. For instance, 2-fluoro-6-methylbenzoic acid can be reduced to this compound using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com

This reduction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The LiAlH₄ provides a source of hydride ions that reduce the carboxylic acid to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction must be carried out under inert and anhydrous conditions, and the workup procedure involves careful quenching of the excess reagent.

Reaction Scheme:

Esterification (optional): HOOC-C₆H₃(F)(CH₃) + CH₃OH (H⁺ catalyst) → H₃COOC-C₆H₃(F)(CH₃)

Reduction with LiAlH₄: HOOC-C₆H₃(F)(CH₃) or H₃COOC-C₆H₃(F)(CH₃) + LiAlH₄ → HOCH₂-C₆H₃(F)(CH₃)

Novel and Emerging Synthetic Approaches

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental compatibility. For the synthesis of benzyl alcohols like this compound, several novel approaches are emerging.

One such area is the direct C-H oxidation of substituted toluenes. researchgate.net These methods aim to selectively oxidize the methyl group of a toluene derivative, such as 1-fluoro-3-methylbenzene, directly to the corresponding benzyl alcohol. This approach is highly atom-economical as it avoids the pre-functionalization of the starting material. Recent research has focused on the use of various oxidants and catalytic systems, including those based on transition metals, to achieve high selectivity for the alcohol over the aldehyde or carboxylic acid. researchgate.netorganic-chemistry.org

Photocatalysis represents another frontier in the synthesis of benzyl alcohols. ulsan.ac.kr Visible-light-mediated reactions can be used to generate benzyl radicals from toluene derivatives, which can then be trapped by an oxygen source to form the alcohol. These methods often operate under mild conditions and can offer unique reactivity patterns.

Furthermore, advancements in electrocatalysis are enabling more controlled and sustainable syntheses. thieme-connect.combirmingham.ac.ukrsc.org Novel electrode materials and reaction setups are being designed to improve the efficiency and selectivity of the electrochemical reduction of benzaldehydes and benzoic acids to benzyl alcohols.

While these emerging methods may not yet be standard practice for the synthesis of this compound, they represent the future direction of synthetic chemistry and hold the potential for more efficient and environmentally friendly production routes.

Metal-Free and Catalyst-Free Methodologies

In recent years, the development of synthetic methods that avoid the use of transition metals has gained considerable traction due to concerns about cost, toxicity, and residual metal contamination in final products. For the synthesis of benzyl alcohols, several metal-free approaches have been reported.

One notable metal-free method involves the coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with water under reflux or microwave conditions to produce a variety of alcohols in high yields organic-chemistry.org. This protocol can also be adapted for the synthesis of deuterium-labeled alcohols by using deuterium oxide organic-chemistry.org. Another approach utilizes a three-component oxychalcogenation reaction of alkenes, diselenides or thiophenols, and water or alcohols organic-chemistry.org. This reaction is catalyzed by tetrabutylammonium tribromide (TBATB) with dimethylsulfoxide (DMSO) as the terminal oxidant, providing β-hydroxyl or β-alkoxy organochalcogenides organic-chemistry.org.

Furthermore, a transition-metal-free radical trifluoromethylation of alkenes using an in situ generated peroxide in N-methyl-2-pyrrolidone (NMP) under an oxygen atmosphere can yield tertiary β-trifluoromethyl alcohols organic-chemistry.org. Research has also demonstrated the synthesis of 1,3-diphenylpropan-1-ols through the β-alkylation of 1-phenylethanol with benzyl alcohols, mediated by t-BuONa, which acts as both a base and a radical initiator under transition-metal-free conditions nih.gov.

These methodologies represent a move towards more sustainable and cost-effective synthetic routes for benzyl alcohol derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation is particularly effective in the synthesis of benzyl alcohol and its derivatives.

For instance, the hydrolysis of benzyl chloride with water in a microwave oven can produce benzyl alcohol in 97% yield within just 3 minutes, a significant improvement over the 35 minutes required for conventional hydrolysis rasayanjournal.co.in. Microwave irradiation has also been successfully applied to the synthesis of E-aldimines through the dehydrogenative coupling of benzyl alcohols and amines, using cobalt(II) chloride as a catalyst in a closed vessel system acs.orgacs.org. This method is noted for its mild conditions and avoidance of complex ligands or external oxidants acs.orgacs.org.

The Fischer–Speier esterification of benzoic acid and benzyl alcohol, a traditionally challenging reaction, can be efficiently promoted by microwave irradiation using a sulfonated silica gel catalyst, achieving a 93% yield of benzyl benzoate in just 5 minutes unesp.br. This is a substantial improvement over the 4 hours required with conventional heating unesp.br.

Below is a table summarizing various microwave-assisted reactions relevant to benzyl alcohol synthesis and derivatization.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Ref |

| Hydrolysis | Benzyl chloride, Water | Microwave | Benzyl alcohol | 97 | 3 min | rasayanjournal.co.in |

| Dehydrogenative Coupling | Benzyl alcohol, Aniline | CoCl₂, KOH, Toluene, 80°C, MW | E-aldimine | - | 3 h | acs.org |

| Esterification | Benzoic acid, Benzyl alcohol | SiO₂–SO₃H, MW | Benzyl benzoate | 93 | 5 min | unesp.br |

| Suzuki Cross-Coupling | 6-bromo- rasayanjournal.co.inunesp.brresearchgate.nettriazolo[1,5-a]pyrimidine, Fluorinated phenylboronic acids | MW, 1,4-dioxane | 6-fluoroaryl substituted derivatives | Good | - | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances wjpmr.com. These principles are increasingly being applied to the synthesis of benzyl alcohol derivatives to create more environmentally benign and economically viable processes.

Key aspects of green chemistry in this context include the use of non-toxic, renewable starting materials, environmentally friendly solvents, and energy-efficient methods. For example, biocatalysis, using whole cells or enzymes, offers a sustainable alternative to traditional chemical synthesis researchgate.net. Biocatalysts are derived from renewable resources, are biodegradable, and operate under mild conditions researchgate.net. The use of O₂ as a green oxidant and water as a solvent for the selective oxidation of benzyl alcohol to benzaldehyde, catalyzed by a system of Fe(NO₃)₃·9H₂O, 4-OH-TEMPO, and acetic acid, exemplifies a highly efficient and green strategy pku.edu.cn. This reaction achieves up to a 91% isolated yield under mild conditions pku.edu.cn.

Another green approach involves using iron(III) chloride (FeCl₃·6H₂O), a cheap and less toxic catalyst, in combination with propylene carbonate (PC), a green and recyclable solvent, for the etherification of benzyl alcohols acs.org. This method is notable for producing only water as a stoichiometric byproduct and having a very high atom economy acs.org.

The core principles of green chemistry are summarized in the table below.

| Principle | Description | Relevance to Benzyl Alcohol Synthesis |

| Waste Prevention | Prioritize the prevention of waste over treatment or cleanup. | Designing syntheses with high atom economy, such as the FeCl₃-catalyzed etherification that produces only water as waste acs.org. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Utilizing reactions that are highly selective and minimize byproduct formation. |

| Less Hazardous Chemical Syntheses | Design synthetic methods to use and generate substances that possess little or no toxicity. | Employing non-toxic catalysts like iron salts and avoiding hazardous reagents acs.org. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents and separating agents. | Using water as a solvent or employing recyclable solvents like propylene carbonate pku.edu.cnacs.org. |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure whenever possible. | Utilizing biocatalysts that operate under mild conditions or microwave-assisted synthesis to reduce energy consumption rasayanjournal.co.inresearchgate.net. |

| Use of Renewable Feedstocks | Use renewable rather than depleting raw materials and feedstocks. | Exploring biocatalytic routes that can utilize renewable resources like glucose researchgate.net. |

| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. | Employing catalytic amounts of iron or cobalt salts instead of stoichiometric reagents acs.orgacs.org. |

Flow Chemistry Applications in Benzyl Alcohol Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and easier scalability researchgate.net. These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

In the context of benzyl alcohol production, flow chemistry has been successfully implemented. For example, a continuous flow reactor packed with immobilized cells was used for the conversion of benzaldehyde to benzyl alcohol, resulting in a 9.5-fold increase in productivity compared to a fed-batch stirred reactor system researchgate.netmdpi.com. This highlights the potential of combining biocatalysis with flow technology for sustainable chemical production.

Flow systems can also be coupled with other technologies, such as microwave irradiation, to rapidly achieve high reaction temperatures, or used to conduct reactions under supercritical conditions nih.gov. For instance, while the esterification of benzoic acid in ethanol showed no product formation below 200°C in batch, an 87% yield was achieved in just 12 minutes under supercritical conditions in a flow reactor nih.gov. The use of hazardous reagents, such as peroxides, is also safer in continuous flow systems due to the small reaction volumes and excellent heat dissipation, which minimizes the risk of explosion researchgate.net.

The hydrolysis of benzyl acetate to benzyl alcohol has also been adapted to a flow system using a porous sulfonic acid type cation-exchange resin as a catalyst, demonstrating the industrial applicability of this technology google.com.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Consequently, the development of stereoselective methods for the synthesis of chiral benzyl alcohol derivatives is a critical area of research.

Asymmetric Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation is one of the most powerful and widely used methods for the synthesis of chiral alcohols. This technique typically involves the reduction of a prochiral ketone or aldehyde using hydrogen gas or a hydrogen source in the presence of a chiral transition metal catalyst.

Ruthenium(II) complexes, particularly the Noyori-type catalysts, are highly effective for the asymmetric transfer hydrogenation (ATH) of a wide range of ketones mdpi.com. ATH offers an alternative to asymmetric hydrogenation (AH) by avoiding the use of pressurized hydrogen gas, instead using sources like formic acid/triethylamine mixtures mdpi.com. These methods are capable of creating two contiguous stereocenters in a single step through a process known as dynamic kinetic resolution (DKR) mdpi.com. For example, the (R,R)-Teth-TsDPEN-Ru(II) complex has been used for the ATH-DKR of α-alkyl-β-ketoaldehydes to produce anti-2-benzyl-1-phenylpropane-1,3-diols with excellent yields and enantioselectivities (>99% ee) mdpi.com.

Recent research has also focused on the Ru-catalyzed asymmetric hydrogenation of chiral δ-hydroxy-β-keto acid derivatives, achieving excellent diastereoselectivity (up to >99% de) nih.gov. This provides a route to pure syn- and anti-3,5-dihydroxy acid derivatives, which are key intermediates for various natural products and drugs nih.gov.

The table below provides examples of chiral catalysts used in asymmetric hydrogenation.

| Catalyst Type | Substrate | Key Features | Result | Ref |

| (R,R)-Teth-TsDPEN-Ru(II) | α-alkyl-β-ketoaldehydes | Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH-DKR) | anti-diols, >99% ee | mdpi.com |

| Ru-complexes | Chiral δ-hydroxy-β-keto acid derivatives | High diastereoselectivity | syn- and anti-3,5-dihydroxy acids, >99% de | nih.gov |

| Pd/Cu co-catalysis | Benzyl geminal dicarboxylate | Enantio- and diastereodivergent benzylic substitution | Benzylic alcohol derivatives, >99% ee | researchgate.net |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction sigmaaldrich.com. After the desired stereoselective transformation is complete, the auxiliary is removed and can often be recycled sigmaaldrich.com. This strategy is a cornerstone of asymmetric synthesis and can be applied to the preparation of chiral benzyl alcohol derivatives.

The process involves coupling the starting material to a chiral auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product sigmaaldrich.com. A variety of chiral auxiliaries are commercially available, including ephedrine derivatives, oxazolidinones (such as Evans auxiliaries), and sulfur-based compounds sigmaaldrich.com.

For example, an achiral substrate can be attached to an auxiliary like (S)-4-benzyl-2-oxazolidinone. The steric bulk of the auxiliary then directs the approach of a reagent from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals the desired chiral product. This approach provides a reliable method for controlling stereochemistry in the synthesis of complex molecules.

Enzymatic and Biocatalytic Synthesis of Chiral Alcohols

The synthesis of enantiomerically pure chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries, as these compounds are crucial building blocks for complex molecules. researchgate.netnih.gov Biocatalysis, utilizing enzymes, has emerged as a powerful alternative to traditional chemical methods for producing small chiral alcohols, offering high enantioselectivity under mild reaction conditions. researchgate.netrsc.org

Enzyme-catalyzed reactions are highly specific, often targeting a particular functional group and yielding a single enantiomer of the product. nih.gov For the synthesis of chiral alcohols like this compound, the asymmetric reduction of the corresponding prochiral ketone or aldehyde (2-Fluoro-6-methylbenzaldehyde) is a primary strategy. Dehydrogenases are a class of enzymes frequently employed for this transformation. For instance, D-lactate dehydrogenase (D-LDH) has been used in conjunction with a cofactor regeneration system involving formate dehydrogenase (FDH) for the stereoselective reduction of keto acids to their corresponding R-hydroxy acids. nih.gov This system utilizes NADH as the reducing agent, which is converted to NAD+ during the reduction and then regenerated by FDH.

The development of biocatalytic processes has been accelerated by the use of techniques like continuous-flow microreactors. nih.govresearchgate.net These systems allow for precise control over reaction conditions, leading to optimized and efficient synthesis of chiral amino-alcohols and other valuable compounds. nih.govresearchgate.net

Enantioselective Reduction of Precursors

The enantioselective reduction of prochiral aldehydes is a fundamental method for producing chiral benzylic alcohols. A key precursor to this compound is 2-fluoro-6-methylbenzaldehyde. The stereochemical outcome of the reduction of such substituted benzaldehydes is highly dependent on the choice of reducing agent and catalyst.

One notable method is the Alpine-Borane reduction. Structure-reactivity studies on the reduction of variously substituted benzaldehydes have revealed significant insights. nih.gov The steric and electronic properties of the substituents on the aromatic ring play a crucial role in both the reaction rate and the enantioselectivity.

Research has shown that 2,6-disubstituted benzaldehydes exhibit significantly impaired stereoselectivity in Alpine-Borane reductions. nih.gov This is attributed to a competing, non-selective reduction pathway involving 9-borabicyclo[3.3.1]nonane (9-BBN), which is a dehydroboration product of Alpine-Borane. nih.gov The steric bulk of the two ortho substituents hinders the approach to the carbonyl group, making the selective pathway less favorable. nih.gov For instance, the reduction of 2,6-dimethylbenzaldehyde results in a dramatically lower enantiomeric excess (% ee) compared to less sterically hindered analogs. nih.gov Given its 2,6-disubstitution pattern, the enantioselective reduction of 2-fluoro-6-methylbenzaldehyde would be expected to face similar challenges, requiring careful optimization of the catalyst and reaction conditions to achieve high enantioselectivity.

| Substituent on Benzaldehyde | Enantiomeric Excess (% ee) |

|---|---|

| 4-t-C4H9 | 97.84 ± 0.18 |

| 4-i-C3H7 | 96.80 ± 0.17 |

| 3,4-(CH3)2 | 96.00 ± 0.15 |

| 2,5-(CH3)2 | 95.67 ± 0.24 |

| 2,4-(CH3)2 | 95.14 ± 0.09 |

| 2,4,6-(CH3)3 | 88.27 ± 0.22 |

| 2,6-(CH3)2 | 75.40 ± 1.14 |

Mechanistic Investigations of Synthetic Transformations

Reaction Mechanisms in Reductive Processes

The reduction of benzaldehydes, including 2-fluoro-6-methylbenzaldehyde, to their corresponding alcohols can proceed through several mechanisms depending on the reducing agent and catalyst employed.

Hydride Transfer from Boranes: With borane reagents like ammonia borane (NH3BH3) or metal hydrides (e.g., BH3, AlH3), the core of the mechanism is a hydride transfer to the electrophilic carbonyl carbon. figshare.comrsc.org Computational studies on the reduction of substituted benzaldehydes with simple metal hydrides show a two-step process: an initial complex formation between the aldehyde and the hydride reagent, followed by the rate-determining hydride-transfer step. figshare.com For enzyme-catalyzed reductions, such as with human kidney aldehyde reductase, kinetic data also point to the hydride transfer step being rate-limiting. nih.gov

Pathways with Ammonia Borane: Ammonia borane is capable of reducing aromatic aldehydes through a pathway involving the transfer of both a protic hydrogen from the nitrogen and a hydridic hydrogen from the boron. rsc.org This dual transfer leads directly to the alcohol product. In contrast, lithium amidoborane (LiNH2BH3) acts solely as a hydride donor, transferring a hydride from the boron to the aldehyde in a hydroboration process to form a lithium aminoborate intermediate, which is then hydrolyzed to the alcohol. rsc.org

Catalytic Reductions: In catalytic reductions, such as those employing N-heterocyclic carbene (NHC)-boranes promoted by an acid, the mechanism involves the activation of the borane by the acid to facilitate hydride delivery. beilstein-journals.org Similarly, in catalytic hydrosilylation using borane catalysts like B(C6F5)3, the mechanism involves the activation of the silane by the Lewis acidic borane, followed by hydride transfer to the carbonyl. acs.org

Influence of Substituents on Reactivity and Regioselectivity (e.g., Bromine, Fluorine, Methyl Groups)

Substituents on the aromatic ring of benzaldehyde derivatives have a profound impact on the reactivity and selectivity of reduction reactions, exerting both electronic and steric effects. nih.gov

Electronic Effects: The reduction of the aldehyde carbonyl group is sensitive to the electronic nature of the ring substituents. Studies on enzyme-catalyzed reductions and reductions with metal hydrides have established a positive Hammett ρ value for the hydride-transfer step. figshare.comnih.gov This indicates that the transition state has a greater negative charge buildup on the carbonyl oxygen compared to the ground state. Consequently, electron-withdrawing groups (such as fluorine and bromine) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride and thus increasing the reaction rate. nih.govunife.it Conversely, electron-donating groups like methyl decrease the reactivity. For this compound's precursor, the electron-withdrawing fluorine atom would increase reactivity, while the electron-donating methyl group would decrease it. The net effect would depend on the balance of these opposing influences.

Steric Effects: Steric hindrance, particularly from ortho substituents, can significantly decrease the rate of reduction. nih.gov In the case of 2-fluoro-6-methylbenzaldehyde, the presence of both a fluorine atom and a methyl group in the ortho positions creates substantial steric occlusion around the carbonyl group. This steric bulk can hinder the approach of the hydride reagent to the reaction center. nih.gov Studies comparing 2,4-dimethylbenzaldehyde and 2,6-dimethylbenzaldehyde have shown that the 2,6-disubstituted analog is less reactive due to this steric effect. nih.gov This steric impediment is also a primary reason for the lower enantioselectivity observed in the reduction of 2,6-disubstituted substrates with chiral reagents like Alpine-Borane. nih.gov

| Substituent Type | Position | Effect on Reactivity | Reason |

|---|---|---|---|

| Electron-Withdrawing (e.g., F, Br) | Any | Increase | Increases electrophilicity of carbonyl carbon. nih.govunife.it |

| Electron-Donating (e.g., CH3) | Any | Decrease | Decreases electrophilicity of carbonyl carbon. |

| Bulky Groups (e.g., CH3) | Ortho (2,6-positions) | Decrease | Steric hindrance impedes the approach of the reducing agent. nih.gov |

Catalytic Cycles and Intermediates

Catalytic reduction processes operate via a cyclic mechanism where the catalyst is regenerated after each product-forming step. The nature of the catalytic cycle and the key intermediates depend on the specific catalytic system.

Borane-Catalyzed Hydrosilylation: In the reduction of carbonyls via hydrosilylation catalyzed by tris(pentafluorophenyl)borane (B(C6F5)3), the catalytic cycle is initiated by the activation of the Si-H bond of the silane by the Lewis acidic borane catalyst. acs.org This generates a highly reactive silylium ion and a borohydride species. The aldehyde then coordinates to the silylium ion, activating the carbonyl group for hydride transfer from the borohydride. This results in a silyl acetal intermediate. Subsequent hydrolysis of this intermediate yields the final alcohol product.

One-Pot Reduction/Cross-Coupling: In some synthetic procedures, intermediates are intentionally stabilized to allow for subsequent reactions. For example, in a one-pot reduction/cross-coupling of Weinreb amides to form substituted benzaldehydes, reduction with diisobutylaluminum hydride (DIBAL-H) forms a stable tetrahedral aluminum hemiaminal intermediate. acs.orgrug.nl This intermediate protects the latent aldehyde functionality, preventing it from reacting with a subsequently added organometallic reagent, which instead participates in a cross-coupling reaction. acs.org While this example leads to a substituted aldehyde rather than an alcohol, it illustrates the principle of using stable intermediates in multi-step transformations.

Enzyme Catalysis: In enzyme-catalyzed reductions, the cycle involves the binding of the cofactor (e.g., NADH) and the substrate (aldehyde) to the enzyme's active site. nih.gov A hydride is then transferred from the cofactor to the aldehyde, forming the alcohol and the oxidized cofactor (NAD+). The alcohol product is released, and the oxidized cofactor is then either replaced by a fresh molecule of reduced cofactor or regenerated in situ by a second enzyme in a coupled system. nih.gov

Chemical Transformations and Derivatization of 2 Fluoro 6 Methylphenyl Methanol

Oxidation and Reduction Reactions

The benzylic alcohol functionality of (2-fluoro-6-methylphenyl)methanol can be readily oxidized to the corresponding aldehyde, 2-fluoro-6-methylbenzaldehyde. This transformation is a crucial step in the synthesis of various derivatives. The aldehyde can be further oxidized to 2-fluoro-6-methylbenzoic acid. Conversely, the aldehyde can be reduced back to the parent alcohol, this compound.

Common oxidizing agents for the conversion of benzyl (B1604629) alcohols to aldehydes include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), and Swern oxidation conditions. For the further oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically employed. The reduction of the aldehyde back to the alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Starting Material | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| This compound | Oxidation | PCC, MnO₂, Swern Oxidation | 2-Fluoro-6-methylbenzaldehyde |

| 2-Fluoro-6-methylbenzaldehyde | Oxidation | KMnO₄, H₂CrO₄ | 2-Fluoro-6-methylbenzoic acid |

| 2-Fluoro-6-methylbenzaldehyde | Reduction | NaBH₄, LiAlH₄ | This compound |

Substitution Reactions Involving Fluorine and Hydroxyl Moieties

Hydroxyl Group Substitution: The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution at the benzylic carbon, it must first be converted into a better leaving group. libretexts.org This can be achieved by protonation in the presence of a strong acid, which converts the hydroxyl group into a good leaving group (water). libretexts.org Subsequent attack by a nucleophile can then occur via an S\N2 mechanism for this primary benzylic alcohol. libretexts.org

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. youtube.com

Fluorine Substitution: The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (S\NAr) under standard conditions. S\NAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comsemanticscholar.org In this compound, the methyl and hydroxymethyl groups are not sufficiently electron-withdrawing to facilitate this type of reaction. However, under forcing conditions or with the use of strong nucleophiles, substitution of the fluorine might be possible, though it is not a common transformation for this substrate.

Formation of Ethers and Esters

Etherification: Ethers of this compound can be synthesized via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an S\N2 reaction to form the ether. masterorganicchemistry.comyoutube.com Given that this compound is a primary alcohol, this reaction is generally efficient. wikipedia.org

Esterification: Esters of this compound can be prepared through Fischer esterification. youtube.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or the removal of water is often employed. masterorganicchemistry.comyoutube.com The presence of the electron-withdrawing fluorine atom on the aromatic ring can increase the electrophilicity of the carboxylic acid's carbonyl carbon in related compounds, potentially facilitating the reaction. nih.gov

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Williamson Ether Synthesis | This compound, Alkyl halide | Strong base (e.g., NaH) | Ether |

| Fischer Esterification | This compound, Carboxylic acid | Strong acid catalyst (e.g., H₂SO₄), Heat | Ester |

Synthesis of Aminomethyl Derivatives

The synthesis of aminomethyl derivatives from benzylic alcohols can be achieved through various methods. One common approach is the Mannich reaction. While the classical Mannich reaction involves an enolizable carbonyl compound, variations exist for the aminomethylation of other nucleophiles. For aromatic compounds, aminomethylation can be achieved using formaldehyde and a secondary amine, often in the presence of an acid catalyst. In a related procedure, bis(N,N-dimethylamino)methane can be used as the aminomethylating agent. researchgate.net

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a powerful tool for the conversion of benzyl alcohols into carboxylic acid derivatives. In these reactions, the benzyl alcohol is treated with carbon monoxide in the presence of a palladium catalyst and a suitable oxidant. researchgate.net This process allows for the direct insertion of a carbonyl group, providing a route to esters or amides depending on the nucleophile present in the reaction mixture. For example, conducting the reaction in an alcoholic solvent would yield the corresponding ester. acs.org

Ring Modifications and Functionalization

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the existing substituents: the fluorine atom, the methyl group, and the hydroxymethyl group. Both the methyl and hydroxymethyl groups are ortho, para-directing activators, while the fluorine atom is an ortho, para-directing deactivator. The interplay of these directing effects will determine the position of the incoming electrophile.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst. youtube.com

The steric hindrance from the ortho-methyl group will likely influence the position of substitution, favoring the less hindered positions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom could potentially act as a leaving group in an SNAr reaction. The success of such a reaction would be contingent on several factors, including the nature of the incoming nucleophile, the reaction conditions, and the electronic and steric effects of the substituents on the aromatic ring.

The presence of the electron-donating methyl group ortho to the fluorine atom may deactivate the ring towards nucleophilic attack, making the SNAr reaction more challenging compared to substrates with electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution might be achievable.

Table 3.6.2.1: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product | Reaction Conditions |

| Sodium methoxide (NaOMe) | (2-Methoxy-6-methylphenyl)methanol | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium azide (NaN₃) | (2-Azido-6-methylphenyl)methanol | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | (2-Amino-6-methylphenyl)methanol | High pressure and temperature |

Note: The data in this table is hypothetical and based on general principles of SNAr reactions. Specific experimental validation for this compound is not currently available in the reviewed literature.

Rearrangement Reactions

Rearrangement reactions can lead to significant structural reorganization within a molecule, often providing access to complex architectures from simpler precursors.

The Brook rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom of an adjacent hydroxyl group, forming a silyl ether. This reaction is typically base-catalyzed and is a powerful tool in organic synthesis, particularly for the generation of carbanions. When applied to α-silyl alcohols, the rearrangement can be a key step in the synthesis of chiral molecules.

For this compound to undergo a Brook rearrangement, it would first need to be converted to its α-silyl derivative, for instance, by reaction of the corresponding aldehyde with a silyl anion. The resulting α-silyl alcohol, upon treatment with a base, could then undergo the rearrangement. If a chiral α-silyl alcohol is used, the Brook rearrangement can proceed with a high degree of stereospecificity, enabling the synthesis of enantioenriched products.

Table 3.7.1.1: Proposed Substrates for Brook Rearrangement Studies

| Substrate | Description | Potential Application |

| (2-Fluoro-6-methylphenyl)(trimethylsilyl)methanol | The simplest α-silyl derivative for initial reactivity studies. | Investigation of the feasibility of the Brook rearrangement. |

| Chiral (2-Fluoro-6-methylphenyl)(trialkylsilyl)methanol | An enantioenriched substrate for asymmetric synthesis. | Synthesis of chiral silyl ethers and subsequent derivatization. |

Note: The substrates and applications in this table are proposed based on the general mechanism of the Brook rearrangement. There is no specific literature detailing these reactions for this compound.

Applications in Medicinal Chemistry and Drug Discovery Research

(2-Fluoro-6-methylphenyl)methanol as a Building Block in Pharmaceutical Synthesis

The (2-fluoro-6-methylphenyl) moiety is a privileged scaffold in pharmaceutical synthesis due to the combined effects of its substituents. The fluorine atom can modulate electronic properties, improve metabolic stability, and enhance binding interactions, while the methyl group provides a steric and electronic influence that can be crucial for target engagement. The benzylic alcohol of this compound itself offers a reactive handle for further chemical transformations, allowing for its incorporation into more complex molecular architectures.

The 2-fluoro-substituted phenyl ring is a key component in the development of novel therapeutic agents, including those targeting infectious diseases.

Tuberculosis Drug Candidates: The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of drugs with novel mechanisms of action. nih.gov Research has identified compounds containing fluorinated phenyl moieties as promising antitubercular agents. For instance, fluorophenylbenzohydrazides have been shown to inhibit the growth of Mycobacterium tuberculosis by altering tryptophan biosynthesis. nih.gov While not directly synthesized from this compound, these compounds, derived from precursors like 2-amino-6-fluorobenzoic acid, highlight the importance of the 2-fluoro-phenyl scaffold in this therapeutic area. nih.gov Similarly, the investigational tuberculosis drug candidate TBI-223, an analog of linezolid, utilizes a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, underscoring the value of this structural motif. nih.gov

Antiviral Agents: Fluorine-containing nucleoside analogs are a cornerstone of antiviral therapy. The strategic placement of a fluorine atom can significantly enhance the metabolic stability and activity of these compounds. Research into treatments for the Zika virus (ZIKV) has led to the design and synthesis of novel 6-methyl-7-alkynyl-7-deazapurine nucleoside analogs. In these studies, compounds incorporating a 2'-fluoro substitution demonstrated potent anti-ZIKV activity with low cytotoxicity. nih.gov One notable compound from this series, which includes a 2'-fluoro-2'-methylribonucleoside, showed an EC50 value of 2.8 µM and a stronger affinity for the ZIKV RNA-dependent RNA polymerase (RdRp) than the control compound NITD008. nih.gov

The this compound framework serves as a valuable intermediate for constructing more elaborate drug molecules. The alcohol functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling its integration into a variety of molecular scaffolds. These subsequent transformations are pivotal in the synthesis of targeted therapies, such as kinase inhibitors, where the specific orientation and properties of the fluorinated ring are critical for achieving high potency and selectivity.

Kinase inhibitors are a major class of targeted cancer therapies, and many successful drugs in this class incorporate fluorinated phenyl rings to optimize their binding and pharmacokinetic properties. ed.ac.uk The 2-fluoro-phenyl motif is particularly effective for creating specific interactions within the ATP-binding pocket of various kinases. For example, in the development of Aurora A kinase inhibitors, a (3-chloro-2-fluorophenyl)methanone derivative was used as a key building block. acs.org The strategic placement of the fluorine atom in such inhibitors can lead to favorable electrostatic interactions with the target protein, enhancing binding affinity and selectivity. acs.orgmdpi.com

| Kinase Inhibitor Scaffold | Target Kinase | Role of the Fluorophenyl Moiety |

|---|---|---|

| Pyrimidine-based Diamine | Aurora A | The halogen group establishes an electrostatic dipole-dipole interaction with the methyl group of Ala273, influencing the conformation of the DFG activation loop. acs.org |

| Pyrazolopyrimidine | RET (Rearranged during transfection) | Allows a different binding mode in the pocket, crucial for high-affinity binding and avoiding resistance from gatekeeper mutations. mdpi.com |

| Pyridine-based | PI3K (Phosphatidylinositol 3-kinase) | The fluorinated group is responsible for high affinity toward the PI3K binding site due to hydrogen bonding with key residues like K802. mdpi.com |

Quinolines are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic drugs, known for a wide spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. researchgate.netnih.gov The incorporation of a fluorine atom into the quinoline ring system can significantly enhance this biological activity.

Recent in-silico studies have focused on 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents for the treatment of malaria. These studies have shown that the 6-fluoroquinoline core can form stable complexes with the novel drug target Plasmodium falciparum translation elongation factor 2 (PfeEF2), with binding affinities ranging from -8.2 to -10.7 kcal/mol. nih.gov This demonstrates the potential of this compound derivatives as precursors for synthesizing novel fluoroquinolines with significant therapeutic potential.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the core structure or appended functional groups affect target binding, potency, and pharmacokinetic properties.

For example, in the development of anti-Zika virus nucleoside analogs, SAR studies revealed that the presence of a 2'-fluoro group was critical for potent activity. nih.gov Similarly, extensive SAR studies on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents have led to the development of robust Quantitative Structure-Activity Relationship (QSAR) models. These models, with high predictive correlation coefficients (R²pred of 0.901), identify key physicochemical properties that govern the antiplasmodial activity of these compounds. nih.gov

| Descriptor | Description | Effect on Activity |

|---|---|---|

| n5Ring | Number of 5-membered rings | Positive Correlation |

| GGI9 | Topological charge index | Negative Correlation |

| TDB7u | 3D-BCUT descriptor | Negative Correlation |

| TDB8u | 3D-BCUT descriptor | Positive Correlation |

| RDF75i | Radial Distribution Function descriptor | Positive Correlation |

These studies provide a rational basis for designing new derivatives with improved efficacy. The insights gained from SAR guide the optimization of lead compounds by indicating which positions on the molecule are sensitive to modification and what types of substituents are likely to enhance biological activity. nih.gov

The substitution of hydrogen with fluorine is a widely used and powerful strategy in medicinal chemistry to enhance a drug candidate's properties. tandfonline.compharmacyjournal.org The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—have profound effects on a molecule's biological behavior. capes.gov.br

Metabolic Stability: A primary reason for introducing fluorine is to block metabolic "soft spots." The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at a site that is prone to hydroxylation can prevent this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability. mdpi.com

Biological Activity: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as amines. tandfonline.com This can influence a molecule's charge state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with its biological target. Fluorine can also participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding site, leading to increased binding affinity and potency. pharmacyjournal.org Furthermore, fluorine substitution can influence the conformation of a molecule, locking it into a more biologically active shape. pharmacyjournal.org

Mechanisms of Biological Activity

While specific mechanisms of action for derivatives of "this compound" are not extensively documented, the known biological activities of structurally related compounds allow for informed speculation on their potential therapeutic applications and molecular mechanisms.

Derivatives incorporating a fluorinated and methylated phenyl ring can be designed to interact with a variety of molecular targets, including enzymes and receptors. For instance, Vestipitant, a neurokinin-1 (NK1) receptor antagonist, contains a (4-Fluoro-2-methylphenyl)piperazine moiety. Although the substitution pattern is different, it demonstrates that a fluoro-methylphenyl group can be a key component of a molecule that binds with high affinity and selectivity to a G-protein coupled receptor. The antagonist's ability to block the receptor is a direct result of its specific binding interactions within the receptor's binding pocket.

By interacting with specific molecular targets, derivatives of "this compound" have the potential to modulate various biochemical pathways. For example, β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, undergoes intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural nucleotide for incorporation into the growing viral RNA chain, leading to chain termination and inhibition of viral replication nih.gov. This illustrates how a molecule containing fluoro and methyl groups can be metabolized to an active form that disrupts a critical viral enzymatic pathway nih.gov.

The incorporation of fluorine and a methylene group in nucleoside analogs has been a successful strategy in the development of antiviral agents. For example, 2'-fluoro-6'-methylene-carbocyclic adenosine has demonstrated significant antiviral activity against wild-type and drug-resistant strains of the hepatitis B virus (HBV) elsevierpure.com. Molecular modeling studies of this compound suggest that the 2'-fluoro group can form a hydrogen bond, and the carbocyclic ring can have van der Waals interactions with the phenylalanine moiety of the HBV polymerase, contributing to its effective binding, even in mutant forms of the enzyme elsevierpure.com. This highlights the potential for designing derivatives of "this compound" that could exhibit antiviral properties by targeting viral polymerases or other essential enzymes.

Table 1: Antiviral Activity of a Related Fluorinated Nucleoside Analog

| Compound | Target Virus | Activity |

| 2'-fluoro-6'-methylene-carbocyclic adenosine | HBV | Significant activity against wild-type and lamivudine/adefovir resistant mutants. elsevierpure.com |

Fluorine-containing compounds are well-represented among antibacterial and antifungal agents. The introduction of fluorine can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. While no specific studies on the antibacterial or antifungal properties of "this compound" derivatives were identified, research on fluorobenzoylthiosemicarbazides has shown that these compounds can exhibit antibacterial activity nih.gov. Docking studies of these compounds suggest they may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis nih.gov. This suggests that incorporating the "this compound" scaffold into similar structures could yield compounds with antimicrobial activity.

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. The hydroxyl group of "this compound" provides a convenient handle for the attachment of promoieties to create ester, carbonate, or ether-linked prodrugs. For instance, amino acid ester prodrugs of 6-β-naltrexol have been synthesized to enhance its hydrophilicity for transdermal delivery nih.gov. This general principle could be applied to biologically active derivatives of "this compound" to optimize their delivery and efficacy.

Pharmacological Profiling and Preclinical Evaluation of Derivatives

In Vitro Activity and Selectivity

No data is currently available on the in vitro activity and selectivity of this compound derivatives against any biological targets.

Cellular Toxicity Studies

Information regarding the cellular toxicity of derivatives of this compound is not present in the reviewed scientific literature.

Environmental Fate and Degradation Studies of Fluorinated Alcohols

Biodegradation Pathways of Fluorinated Compounds

The biodegradation of organofluorine compounds is often challenging for microorganisms due to the high stability of the carbon-fluorine bond wikipedia.org. However, various microbial degradation pathways have been identified for different classes of fluorinated substances. The presence of fluorine atoms on an aromatic ring can significantly influence the metabolic pathways.

For many fluorinated aromatic compounds, biodegradation can be initiated by dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups into the aromatic ring. This can lead to the formation of fluorinated catechols, which can then undergo ring cleavage. The success of this pathway often depends on the position and number of fluorine substituents.

In some cases, the initial attack may occur at a non-fluorinated part of the molecule. For a compound like (2-Fluoro-6-methylphenyl)methanol, the primary alcohol group presents a potential site for initial oxidation by alcohol dehydrogenases to form the corresponding aldehyde and then a carboxylic acid (2-fluoro-6-methylbenzoic acid). This transformation could potentially make the aromatic ring more susceptible to subsequent enzymatic attack.

Under anaerobic conditions, the biodegradation of fluorinated aromatic compounds has been observed, particularly under denitrifying conditions where certain bacteria can utilize fluorobenzoates as a growth substrate nih.gov. However, fluorophenols have shown to be more recalcitrant under similar anaerobic conditions nih.gov.

It is important to note that the biodegradation of highly fluorinated compounds is often slow and may lead to the formation of stable, fluorinated metabolites. The metabolic stability of many fluorinated compounds is a desirable trait in pharmaceuticals and agrochemicals, but it also contributes to their environmental persistence wikipedia.orgnih.gov.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, can play a significant role in the environmental fate of fluorinated alcohols.

Photolysis: The photolytic degradation of fluorinated aromatic compounds has been demonstrated to be a viable transformation pathway in aqueous environments. The rate and extent of photolysis can be influenced by factors such as pH and the presence of photosensitizers or reactive species like hydroxyl radicals ct.gov. For instance, the photolysis rates of trifluoromethylphenols are pH-dependent, with significantly faster degradation at higher pH values ct.gov. While specific data for this compound is unavailable, its aromatic structure suggests that it may be susceptible to photolytic degradation, particularly in the presence of sunlight and other reactive species in surface waters.

Hydrolysis: The hydrolysis of the alcohol functional group in this compound is generally not expected to be a significant degradation pathway under typical environmental conditions. However, if the alcohol were to be transformed into an ester, hydrolysis could become a more relevant process. Studies on benzyl (B1604629) esters have shown that the rate of hydrolysis is influenced by the nature of the ester group canada.ca. The C-F bond itself is highly resistant to hydrolysis.

The table below summarizes the abiotic degradation potential of related compounds.

| Degradation Mechanism | Compound Class | Influencing Factors | Potential for this compound |

| Photolysis | Fluorinated phenols, Fluorinated pesticides | pH, presence of H₂O₂, sulfite | Likely a significant pathway, especially in surface waters. |

| Hydrolysis | Benzyl esters, Benzyl chloride | pH, temperature | Low for the alcohol itself, but could be relevant for potential transformation products. |

Environmental Persistence and Bioaccumulation Potential

The persistence of organofluorine compounds in the environment is a significant concern. The strength of the C-F bond contributes to their resistance to both biotic and abiotic degradation, leading to their characterization as "forever chemicals" in some cases acs.orgnih.gov. While not all fluorinated compounds are equally persistent, those with multiple fluorine atoms or perfluorinated chains tend to have very long environmental half-lives.

Persistence: Given the stability of the C-F bond, this compound is expected to be more persistent than its non-fluorinated analog, (2,6-dimethylphenyl)methanol. Its environmental persistence will depend on the efficiency of the biodegradation and abiotic degradation pathways discussed above. The presence of a single fluorine atom may not render the molecule completely recalcitrant, but it is likely to slow down its degradation compared to non-halogenated aromatic alcohols.

Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is often related to its lipophilicity (fat-loving nature), which can be estimated by the octanol-water partition coefficient (Kow). Fluorination can increase the lipophilicity of a molecule, thereby increasing its potential to bioaccumulate in the fatty tissues of organisms.

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from the surrounding water. High BCF values indicate a greater potential for bioaccumulation. For many per- and polyfluoroalkyl substances (PFAS), there is evidence of bioaccumulation and biomagnification in food webs nih.govmdpi.com.

Specific BCF data for this compound is not available. However, the presence of the aromatic ring and the fluorine atom suggests a moderate potential for bioaccumulation. The table below presents bioconcentration factors for some organofluorine compounds.

| Compound | Organism | Log BCF (L/kg wet wt) | Reference |

| Perfluorooctane sulfonic acid (PFOS) | Fish (various) | 3.55 (median) | nih.gov |

| Perfluorooctanoic acid (PFOA) | Fish (various) | 2.16 (median) | nih.gov |

| Perfluorononanoic acid (PFNA) | Fish (various) | 3.69 (median) | nih.gov |

| Perfluorodecanoic acid (PFDA) | Fish (various) | 4.08 (median) | nih.gov |

Note: These values are for perfluorinated compounds and may not be directly representative of a monofluorinated aromatic alcohol, but they illustrate the bioaccumulative potential of some organofluorines.

Transformation Products and Metabolites in Environmental Systems

The degradation of this compound in the environment, whether through biotic or abiotic pathways, will lead to the formation of various transformation products and metabolites.

Based on known metabolic pathways for similar compounds, potential transformation products could include:

Oxidation of the alcohol: The primary alcohol group is a likely site for initial oxidation, leading to the formation of (2-fluoro-6-methylphenyl)aldehyde and subsequently (2-fluoro-6-methyl)benzoic acid.

Hydroxylation of the aromatic ring: Microbial dioxygenases could introduce hydroxyl groups onto the aromatic ring, forming fluorinated catechols or other hydroxylated derivatives.

Defluorination: While the C-F bond is strong, enzymatic or photolytic cleavage can occur, leading to the release of fluoride ions (F⁻) and the formation of non-fluorinated aromatic compounds. The release of fluoride is a key indicator of the breakdown of the organofluorine structure.

Ring cleavage: Following hydroxylation, the aromatic ring can be opened, leading to the formation of smaller, aliphatic compounds that may or may not retain the fluorine atom.

Conjugation: In biological systems, the parent compound or its metabolites may be conjugated with molecules like sugars or amino acids to facilitate excretion.

Studies on the transformation of benzyl alcohol in the presence of atomic chlorine have shown the formation of chlorinated benzyl alcohols and benzyl chloride nih.govnih.gov. While the reactant is different, this illustrates the potential for reactions to occur on the aromatic ring and the alcohol functional group.

Risk Assessment Methodologies for Fluorinated Substances in the Environment

The risk assessment of fluorinated substances in the environment is a complex process due to their persistence, potential for bioaccumulation, and the vast number of different compounds in use ct.govnih.govepa.gov. Traditional risk assessment frameworks are being adapted to address the unique challenges posed by these "emerging contaminants." mdpi.com

Key components of the risk assessment for a compound like this compound would include:

Hazard Identification: Determining the potential adverse effects of the compound on various organisms in the environment. This involves ecotoxicity testing on representative species from different trophic levels (e.g., algae, invertebrates, fish).

Exposure Assessment: Quantifying the concentrations of the compound in different environmental compartments (water, soil, sediment, air) and estimating the exposure levels for various organisms. This requires the development of sensitive analytical methods for detection perkinelmer.com.

Dose-Response Assessment: Establishing the relationship between the dose (or concentration) of the substance and the magnitude of the adverse effect.

Risk Characterization: Integrating the hazard, exposure, and dose-response information to estimate the probability and magnitude of adverse effects in the environment. This often involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) researchgate.net.

For fluorinated substances, there is a growing trend towards a class-based approach to risk assessment, where groups of similar chemicals are evaluated together rather than on a substance-by-substance basis acs.orgcanada.ca. This is particularly relevant for large families of compounds like PFAS.

The development of environmental quality guidelines for specific PFAS in various media (water, soil) is an ongoing effort by regulatory agencies to manage the risks associated with these persistent chemicals canada.ca.

Q & A

Q. What statistical frameworks are suitable for analyzing variability in biological activity studies of fluorinated methanol derivatives?

- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability. Pair bootstrapping with structural equation modeling (SEM) to assess mediator variables (e.g., steric hindrance vs. electronic effects). For high-throughput data, apply machine learning (random forests) to identify predictive spectral features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.